4-(2-Bromo-6-fluorobenzyl)piperidin-4-ol
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Overview
Description
4-(2-Bromo-6-fluorobenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-6-fluorobenzyl)piperidin-4-ol typically involves the reaction of 2-bromo-6-fluorobenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-6-fluorobenzyl)piperidin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and amines.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include dehalogenated compounds.
Scientific Research Applications
4-(2-Bromo-6-fluorobenzyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-6-fluorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorobenzyl)piperidine: Similar structure but lacks the bromine atom.
4-(2-Fluorophenyl)piperidin-4-ol: Similar structure but lacks the bromine atom and has a different substitution pattern on the benzyl group.
1-(4-Bromo-2-fluorobenzyl)piperazine: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
4-(2-Bromo-6-fluorobenzyl)piperidin-4-ol is unique due to the presence of both bromine and fluorine atoms in the benzyl group, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance the compound’s potential for various applications in research and industry.
Properties
Molecular Formula |
C12H15BrFNO |
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Molecular Weight |
288.16 g/mol |
IUPAC Name |
4-[(2-bromo-6-fluorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H15BrFNO/c13-10-2-1-3-11(14)9(10)8-12(16)4-6-15-7-5-12/h1-3,15-16H,4-8H2 |
InChI Key |
JWTBKCZNJHHBGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=C(C=CC=C2Br)F)O |
Origin of Product |
United States |
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